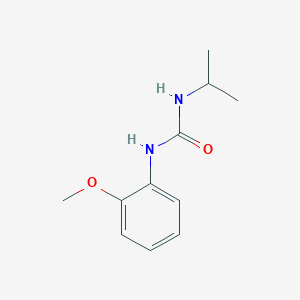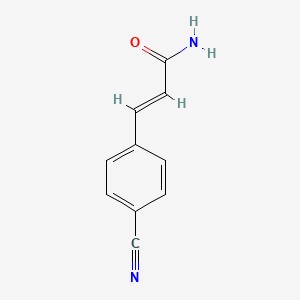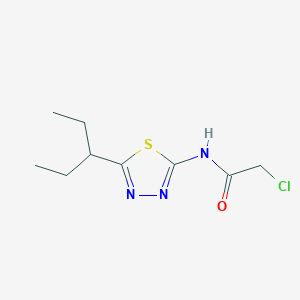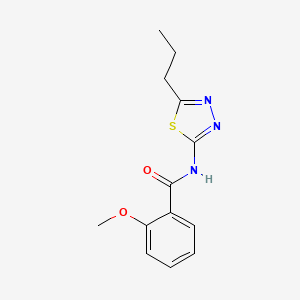
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
作用机制
The mechanism of action of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound A has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and cell survival. In cancer cells, this compound A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the reduction of inflammation. In animal models, this compound A has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A in lab experiments is its well-characterized mechanism of action and its ability to target multiple signaling pathways involved in various diseases. Additionally, this compound A has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound A in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
未来方向
There are many potential future directions for the study of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A. One area of research could focus on the development of novel drug formulations that increase the bioavailability and efficacy of this compound A. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound A and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound A in humans, which could lead to the development of novel therapies for various diseases.
合成方法
The synthesis of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A involves the reaction of 3-isopropylphenol with propargyl bromide to form 2-(3-propan-2-ylphenoxy)propyne, which is then reacted with N,N-dimethylacetamide to yield 2-(3-propan-2-ylphenoxy)-N,N-dimethylacetamide. This compound is then converted to this compound A through a deprotonation and alkylation reaction.
科学研究应用
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound A has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, this compound A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15-14(16)10-17-13-7-5-6-12(9-13)11(2)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPTXJUYZMECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)


![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)